molecular formula C10H11Br2NO B13814372 (6,8-Dibromochroman-3-YL)methanamine

(6,8-Dibromochroman-3-YL)methanamine

Cat. No.: B13814372
M. Wt: 321.01 g/mol
InChI Key: SGWPMFUMHIBQNC-UHFFFAOYSA-N
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Description

(6,8-Dibromochroman-3-YL)methanamine is a chemical compound with the molecular formula C10H11Br2NO and a molecular weight of 321.01 g/mol . . This compound is characterized by the presence of two bromine atoms attached to a chroman ring, which is a derivative of chromane, and a methanamine group attached to the third position of the chroman ring.

Chemical Reactions Analysis

(6,8-Dibromochroman-3-YL)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amine derivatives .

Comparison with Similar Compounds

(6,8-Dibromochroman-3-YL)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromination pattern and the presence of the chroman ring, which can impart distinct chemical and biological properties compared to its analogs .

Biological Activity

The compound (6,8-Dibromochroman-3-YL)methanamine is an organic molecule notable for its unique structure, featuring a chroman backbone with dual bromination at the 6 and 8 positions. This structural configuration is hypothesized to enhance its biological activity compared to other related compounds. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₂Br₂N
  • Molecular Weight : Approximately 295.723 g/mol
  • Structure : The compound consists of a chroman structure with bromine atoms at the 6 and 8 positions and a methanamine group at the 3 position.

Reactivity

The presence of bromine atoms contributes to the compound's electrophilic nature, allowing it to participate in various chemical reactions that can lead to the synthesis of derivatives with tailored biological activities. The dual bromination may enhance interactions with biological targets, potentially increasing efficacy in therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, suggesting that this compound might exhibit antioxidative effects.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Efficacy

A study investigating the antimicrobial properties of halogenated chromans found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The dual bromination was noted to enhance this activity due to increased lipophilicity and membrane penetration .

Antioxidative Effects

Research has indicated that chroman derivatives can function as antioxidants. For instance, studies on related chroman compounds demonstrated their ability to reduce oxidative stress markers in cellular models. This suggests that this compound could also possess similar properties, warranting further investigation .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
(6-Bromochroman-3-YL)methanamineC₁₂H₁₂BrNContains one bromine atom; simpler structure
(7-Bromochroman-3-YL)methanamineC₁₂H₁₂BrNBromination at the 7 position; altered properties
(4-Bromophenyl)(chroman)C₁₃H₉BrOContains a phenyl group; different reactivity

The comparative analysis indicates that this compound's unique positioning of bromine atoms likely influences its interaction with biological targets more effectively than its analogs .

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

(6,8-dibromo-3,4-dihydro-2H-chromen-3-yl)methanamine

InChI

InChI=1S/C10H11Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h2-3,6H,1,4-5,13H2

InChI Key

SGWPMFUMHIBQNC-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2Br)Br)CN

Origin of Product

United States

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